molecular formula C22H18F3N3O3 B11250011 N-(3-acetamidophenyl)-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

N-(3-acetamidophenyl)-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11250011
M. Wt: 429.4 g/mol
InChI Key: WCMXDYRBAMARSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ACETAMIDOPHENYL)-6-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETAMIDOPHENYL)-6-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetylation of the phenyl group: This can be done using acetic anhydride in the presence of a catalyst like pyridine.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETAMIDOPHENYL)-6-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the dihydropyridine ring or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ACETAMIDOPHENYL)-6-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding how these groups influence the behavior of drugs and other bioactive molecules.

Medicine

In medicinal chemistry, N-(3-ACETAMIDOPHENYL)-6-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with anti-inflammatory, analgesic, or other therapeutic properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers with unique properties. Its trifluoromethyl group can impart desirable characteristics like increased stability and hydrophobicity.

Mechanism of Action

The mechanism of action of N-(3-ACETAMIDOPHENYL)-6-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance binding affinity and selectivity for certain targets, while the dihydropyridine ring can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETAMIDOPHENYL)-6-OXO-1-{[4-METHYL]PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: Similar structure but lacks the trifluoromethyl group.

    N-(3-ACETAMIDOPHENYL)-6-OXO-1-{[4-CHLORO]PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(3-ACETAMIDOPHENYL)-6-OXO-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE makes it unique. This group can significantly alter the compound’s chemical and biological properties, enhancing its stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C22H18F3N3O3

Molecular Weight

429.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H18F3N3O3/c1-14(29)26-18-3-2-4-19(11-18)27-21(31)16-7-10-20(30)28(13-16)12-15-5-8-17(9-6-15)22(23,24)25/h2-11,13H,12H2,1H3,(H,26,29)(H,27,31)

InChI Key

WCMXDYRBAMARSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.